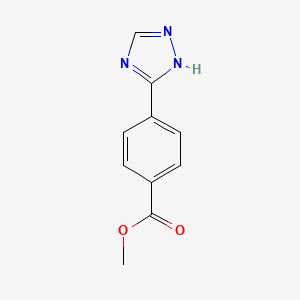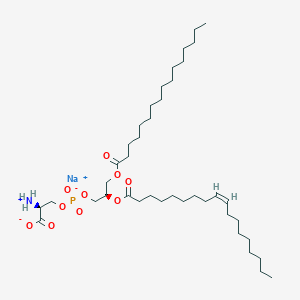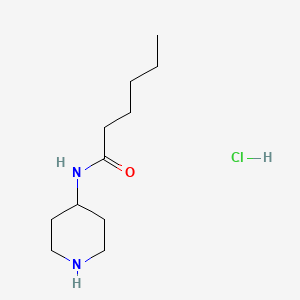
4-(4H-1,2,4-三唑-3-基)苯甲酸甲酯
描述
Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a benzoate ester
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Triazole derivatives, including Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: The compound is being studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound may be utilized in the development of new agrochemical products.
作用机制
Target of action
Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems due to their versatile nature . .
Mode of action
The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme
生化分析
Biochemical Properties
Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate has shown potential in binding with other biomolecules, such as receptors and transport proteins, affecting their function and stability .
Cellular Effects
The effects of Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, leading to inhibition or activation of their activity. For instance, its binding to acetylcholinesterase results in enzyme inhibition, which increases acetylcholine levels . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate remains stable under specific conditions, but its degradation products can have different biological activities . Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function due to increased acetylcholine levels . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without adverse effects .
Metabolic Pathways
Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it affects the levels of various metabolites within the cell, influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, it can be transported across cell membranes by specific transporters, affecting its bioavailability and efficacy .
Subcellular Localization
Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Esterification: The triazole derivative is then esterified with methyl benzoate under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction.
化学反应分析
Types of Reactions:
Oxidation: Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the benzoate ester.
Substitution: Substituted triazole derivatives with different functional groups.
相似化合物的比较
4-(4-Methyl-4H-1,2,4-triazol-3-YL)aniline: This compound has a similar triazole ring structure but differs in the substituent attached to the triazole ring.
4-(1H-1,2,4-Triazol-1-YL)benzoic Acid: Another triazole derivative with a carboxylic acid group instead of an ester group.
Uniqueness: Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-4-2-7(3-5-8)9-11-6-12-13-9/h2-6H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBMQBJFBRVVTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277118 | |
| Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-91-2 | |
| Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1420812.png)




![4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1420821.png)





![2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1420831.png)

![3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid](/img/structure/B1420835.png)
